[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid
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Overview
Description
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with a suitable thioacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the thioacetic acid moiety, resulting in different chemical properties and biological activities.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct pharmacological effects.
The uniqueness of this compound lies in its thioacetic acid group, which imparts specific reactivity and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-13(18-8-12(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLGPMCDBBGIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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